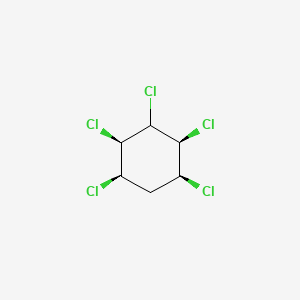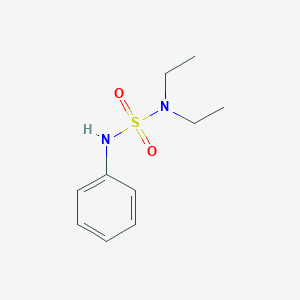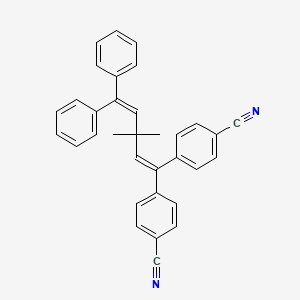
4,4'-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two benzonitrile groups attached to a central penta-diene structure, which is further substituted with dimethyl and diphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-5,5-diphenylpenta-1,4-diene with benzonitrile under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
類似化合物との比較
Similar Compounds
- 4,4’-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- 1,4-Pentadien-3-one, 1,5-diphenyl-
Uniqueness
What sets 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
特性
CAS番号 |
54008-18-3 |
|---|---|
分子式 |
C33H26N2 |
分子量 |
450.6 g/mol |
IUPAC名 |
4-[1-(4-cyanophenyl)-3,3-dimethyl-5,5-diphenylpenta-1,4-dienyl]benzonitrile |
InChI |
InChI=1S/C33H26N2/c1-33(2,21-31(27-9-5-3-6-10-27)28-11-7-4-8-12-28)22-32(29-17-13-25(23-34)14-18-29)30-19-15-26(24-35)16-20-30/h3-22H,1-2H3 |
InChIキー |
RNXPCDNLHZIGKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
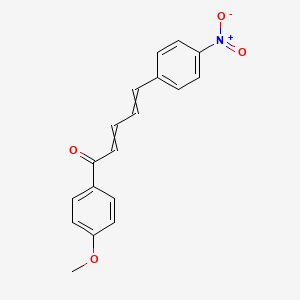
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

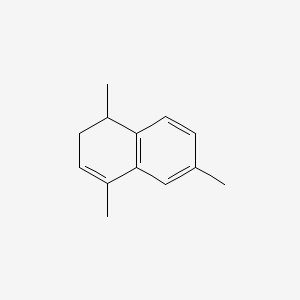
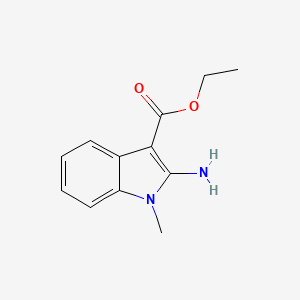
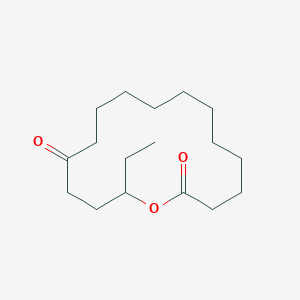
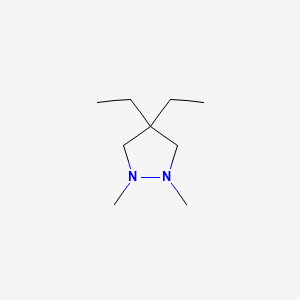
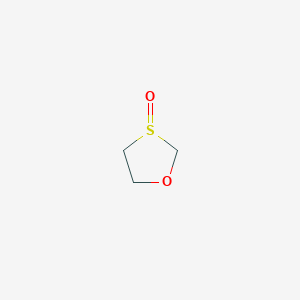
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
